molecular formula C8H9ClO B13447254 3-Chloro-2-ethylphenol

3-Chloro-2-ethylphenol

Cat. No.: B13447254
M. Wt: 156.61 g/mol
InChI Key: UYGIWNGEPBDGOP-UHFFFAOYSA-N
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Description

3-Chloro-2-ethylphenol is an organic compound belonging to the phenol family It is characterized by a hydroxyl group (-OH) attached to an aromatic benzene ring, with a chlorine atom and an ethyl group substituting the hydrogen atoms at the 3rd and 2nd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-ethylphenol can be synthesized through several methods, including nucleophilic aromatic substitution. One common approach involves the reaction of 3-chlorophenol with ethyl bromide in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the substitution of the hydrogen atom at the 2nd position with an ethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the chlorination of 2-ethylphenol using chlorine gas in the presence of a catalyst like ferric chloride. This process ensures high yield and purity of the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.

    Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea (NH2CSNH2) are used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding alcohols.

    Substitution: Amino or thiol-substituted phenols.

Scientific Research Applications

3-Chloro-2-ethylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, resins, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-ethylphenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom and ethyl group influence its reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-ethylphenol
  • 4-Chloro-2-ethylphenol
  • 3-Chloro-4-ethylphenol

Comparison

Compared to its analogs, 3-Chloro-2-ethylphenol exhibits unique reactivity due to the specific positioning of the chlorine and ethyl groups. This positioning influences its chemical behavior, making it distinct in terms of its reactivity and applications.

Properties

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

3-chloro-2-ethylphenol

InChI

InChI=1S/C8H9ClO/c1-2-6-7(9)4-3-5-8(6)10/h3-5,10H,2H2,1H3

InChI Key

UYGIWNGEPBDGOP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1Cl)O

Origin of Product

United States

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